Cecropin-B
Description
Overview of Antimicrobial Peptides (AMPs) as Innate Immune Effectors
AMPs are a diverse class of naturally occurring molecules that play a pivotal role in innate immunity. They are found in virtually all forms of life and are produced by various cells, including epithelial cells, phagocytes, neutrophils, lymphocytes, and keratinocytes. nih.govresearchgate.netmdpi.com Their widespread presence underscores their importance in defending against microbial invasion. nih.govmdpi.com
The diversity of AMPs is reflected in their varied sequences, structures, and mechanisms of action. nih.govfrontiersin.org With thousands of peptide sequences reported, classification can be based on structure, sequence, or activity. nih.govfrontiersin.org Structurally, AMPs can be broadly categorized into linear α-helical peptides, β-sheet peptides, linear extended structures, and those combining both α-helix and β-sheet motifs. frontiersin.orgpreprints.orgnih.gov AMPs also exhibit a range of activities beyond direct microbial killing, including immune modulation, preventing biofilm formation, and possessing anti-cancer or anti-viral properties. nih.govresearchgate.netpreprints.orgexplorationpub.com
AMPs are found in diverse organisms, including mammals, insects, birds, amphibians, and microorganisms. preprints.orgmdpi.com Examples include defensins and cathelicidins in mammals, and a wide variety in insects such as cecropins, defensins, drosomycins, and attacins. frontiersin.orgbiotechrep.irnih.gov
AMPs are essential effectors of innate immunity, providing a rapid response against a variety of pathogens. researchgate.netmdpi.commdpi.com They primarily function by targeting and disrupting microbial membranes, which are typically negatively charged compared to host cell membranes. researchgate.netmdpi.comweizmann.ac.il This interaction can lead to membrane permeabilization and ultimately cell death. researchgate.netweizmann.ac.ilresearchgate.net Beyond direct antimicrobial activity, AMPs contribute to host defense through various immunomodulatory effects, such as influencing cytokine release, chemotaxis, wound healing, and linking innate and adaptive immune responses. researchgate.netpreprints.orgexplorationpub.comfrontiersin.org
Proposed mechanisms of membrane disruption by AMPs include the "carpet model" and pore formation (e.g., toroidal pore and barrel-stave models). nih.govweizmann.ac.ilresearchgate.netmdpi.com In the carpet model, peptides accumulate on the membrane surface, leading to disruption. weizmann.ac.ilresearchgate.netmdpi.com At higher concentrations, some AMPs can form pores or channels in the membrane, affecting cellular electrolyte balance and causing cell death. weizmann.ac.ilresearchgate.netmdpi.com
Classification and Diversity of AMPs
Historical Context of Cecropin (B1577577) Discovery and Characterization
The discovery of cecropins marked a significant step in understanding insect innate immunity and the potential of peptides as antimicrobial agents.
Cecropins were first isolated from the hemolymph (insect blood) of the giant silk moth, Hyalophora cecropia, in the early 1980s. nih.govmdpi.comwikipedia.orgnih.gov This discovery stemmed from observations of antimicrobial activity in the hemolymph of bacteria-immunized pupae of giant silk moths in the 1970s. nih.gov The term "cecropin" was derived from the name of the moth species. mdpi.comwikipedia.org These initial studies characterized cecropins for their potent antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.govmdpi.com
Following the initial discovery, research revealed that cecropins constitute a family of structurally related peptides, and members were subsequently identified in other insect species beyond Hyalophora cecropia, as well as in other organisms like pigs and nematodes. nih.govmdpi.comwikipedia.orgnih.govnih.gov The cecropin family includes several members, such as Cecropin A, Cecropin B, Cecropin D, and Cecropin P1. biotechrep.irmdpi.comwikipedia.org These peptides typically range from 31 to 39 amino acids in length and are characterized by being cationic and forming α-helical structures. biotechrep.irnih.govmdpi.comwikipedia.orgscirp.org Different cecropin family members can have variations in their amino acid sequences, contributing to potential differences in their activity spectra and potency. wikipedia.orgscirp.org For example, Cecropin A and Cecropin B have distinct peptide sequences but share structural features like two α-helices. wikipedia.orgscirp.org Cecropin P1 was initially thought to be mammalian but was later confirmed to originate from the nematode Ascaris suum. nih.gov
Initial Isolation from Hyalophora cecropia (Cecropia Moth) Hemolymph
Significance of Cecropin-B in Biomedical and Agricultural Research
This compound has garnered significant attention in both biomedical and agricultural research due to its potent antimicrobial properties and other observed biological activities. It is recognized as having strong activity against Gram-negative bacteria and has been considered a promising candidate for various applications. researchgate.netmdpi.comnih.govresearchgate.net
In biomedical research, this compound has been investigated for its potential as an alternative or complementary agent to conventional antibiotics, particularly in the face of rising antibiotic resistance. researchgate.netresearchgate.netnih.gov Studies have explored its activity against human pathogens, including multidrug-resistant strains. researchgate.netnih.gov Furthermore, this compound has demonstrated in vitro anticancer properties against various human cancer cell lines, including leukemia, lymphoma, and breast and ovarian cancer cells. wikipedia.orgscirp.orgresearchgate.net Research suggests this anticancer activity may involve pore formation in cancer cell membranes. wikipedia.orgresearchgate.net
In agricultural research, this compound's activity against plant pathogens has made it a subject of interest for developing disease-resistant crops. nih.govresearchgate.net Studies have investigated the effects of synthetic this compound on major plant pathogens, such as Ralstonia solanacearum and Xanthomonas campestris pv. vesicatoria. nih.gov Transgenic plants expressing cecropin genes have shown enhanced resistance to bacterial diseases, highlighting the potential of this compound in agricultural biotechnology. nih.govresearchgate.net Additionally, research has explored the use of cecropins, including this compound, in animal husbandry as potential alternatives to antibiotics for promoting growth performance and intestinal health in livestock. frontiersin.org
Detailed research findings on this compound include its mechanism of action involving the disruption of bacterial membranes. mdpi.comresearchgate.netmdpi.comfrontiersin.org Studies have shown that this compound can disrupt the outer membrane of Gram-negative bacteria. researchgate.netfrontiersin.org Its structure, typically involving α-helical conformations, is crucial for its interaction with microbial membranes. mdpi.comscirp.orgmdpi.com
Here is a table summarizing some research findings related to this compound's activity:
| Target Organism/Cell Type | Observed Activity | Reference(s) |
| Gram-negative bacteria | Potent antibacterial activity, membrane disruption | researchgate.netmdpi.comfrontiersin.org |
| Gram-positive bacteria | Activity (generally less sensitive than Gram-neg) | mdpi.comresearchgate.netmdpi.comnih.gov |
| Human cancer cell lines (leukemia, lymphoma, breast, ovarian, stomach carcinoma) | Anticancer activity, pore formation in membranes | wikipedia.orgscirp.orgresearchgate.net |
| Ralstonia solanacearum (plant pathogen) | Inhibitory effect | nih.gov |
| Xanthomonas campestris pv. vesicatoria (plant pathogen) | Inhibitory effect | nih.gov |
| Staphylococcus aureus (mastitis in goats) | Inhibition | frontiersin.org |
| Candida albicans (fungus) | Antifungal capacity | mdpi.com |
| Brugia pahangi (nematode) | Attenuates motility | mdpi.com |
This table illustrates the broad spectrum of activity associated with this compound, underscoring its significance in various research domains aimed at combating microbial infections and potentially other diseases.
This compound is a well-studied antimicrobial peptide (AMP) that has garnered significant attention in research due to its potent activity against various microorganisms. Originally isolated from the immune system of insects, particularly the giant silk moth Hyalophora cecropia, this compound is part of a family of cationic AMPs that play a crucial role in the innate immune response of these organisms. Cecropins, including this compound, are characterized by their alpha-helical structure and their ability to interact with and disrupt bacterial cell membranes. mdpi.comcambridge.orglifescienceproduction.co.uk
This compound typically consists of 35 amino acids and possesses an amphipathic structure with a positively charged N-terminal segment and a more hydrophobic C-terminal segment, often linked by a flexible hinge region. mdpi.comcambridge.orgresearchgate.netavantorsciences.com This structural feature is key to its mechanism of action, allowing it to target and permeate the anionic membranes of bacteria. mdpi.comcambridge.orgnih.govnih.govkarger.com
Addressing Antimicrobial Resistance Challenges The increasing prevalence of multi-drug resistant (MDR) bacteria poses a significant global health threat.mdpi.comresearchgate.netUnlike conventional antibiotics, which often target specific cellular processes, AMPs like this compound typically act by disrupting bacterial cell membranes.mdpi.comfrontiersin.orgtoku-e.comThis membrane-targeting mechanism makes it more difficult for bacteria to develop resistance compared to antibiotics with intracellular targets.mdpi.comfrontiersin.org
Research has shown that this compound can disrupt the anionic cell membranes of Gram-negative bacteria, leading to a bacteriostatic effect. frontiersin.orgfrontiersin.org While AMPs are considered less prone to resistance development, studies have investigated the potential for bacteria to develop resistance to this compound. Resistance to this compound has been induced in certain bacterial strains, such as Haemophilus parasuis, and has been correlated with changes in bacterial membrane morphology. karger.com Mechanisms of AMP resistance in bacteria can include alterations in cell surface charge or structure. nih.govkarger.com
Potential Applications in Biotechnology and Disease Control The potent antimicrobial properties of this compound make it a promising candidate for various applications in biotechnology and disease control. Its activity against a broad spectrum of pathogens, including Gram-negative and some Gram-positive bacteria, as well as fungi, highlights its potential therapeutic value.cambridge.orglifescienceproduction.co.ukspandidos-publications.com
In agriculture, this compound has been explored for its potential to enhance disease resistance in crops. Studies have demonstrated that expressing a synthesized gene encoding this compound in transgenic tomato plants conferred significant resistance to bacterial wilt and bacterial spot caused by Ralstonia solanacearum and Xanthomonas campestris pv. vesicatoria, respectively. asm.org Similarly, transgenic expression of this compound from Bombyx mori in rice has shown enhanced resistance to bacterial leaf blight. researchgate.net
Beyond its antimicrobial effects, this compound and its analogs have shown cytotoxic effects on certain cancer cell lines while exhibiting low toxicity against normal mammalian cells. mdpi.comtoku-e.comscirp.orgbbrc.in This selective toxicity suggests a potential role in cancer research. Additionally, a novel Cecropin B-derived peptide has demonstrated potential anti-inflammatory properties. researchgate.net
This compound's ability to interact with cell membranes has also led to investigations into its use in biomaterials. Cecropins and their analogs might be used to coat medical devices to prevent infections associated with these materials. mdpi.com Furthermore, recombinant this compound has been expressed in systems like Pichia pastoris, indicating the feasibility of producing functional this compound for research and potential industrial applications. spandidos-publications.com Recombinant fusion proteins incorporating this compound have also shown utility in enhancing cell proliferation and cryopreservation of human dermal fibroblast cells. bbrc.in
Data tables:
While the search results provide detailed findings, they are primarily presented within the text and figures of the source documents rather than in readily extractable, uniform data tables suitable for direct reproduction here. For example, minimum inhibitory concentrations (MICs) of Cecropin B against various bacteria are mentioned spandidos-publications.com, and S50 values (peptide concentrations causing 50% survival of a pathogen) against plant pathogens are provided asm.org. To create interactive data tables, specific numerical data points (e.g., MIC values in µM or S50 values in µg/ml) for various microorganisms would need to be systematically extracted and formatted.
An example of how such data could be presented in an interactive table format (conceptual):
| Microorganism | Type | This compound Activity (e.g., MIC or S50) | Unit | Source |
| Ralstonia solanacearum | Plant Pathogen | 529.6 | µg/ml | Expression of a Synthesized Gene... asm.org |
| Xanthomonas campestris pv. vesicatoria | Plant Pathogen | 0.29 | µg/ml | Expression of a Synthesized Gene... asm.org |
| Escherichia coli | Bacterium | Data varies by study | µM | Expression of Cecropin B in Pichia... spandidos-publications.com |
| Staphylococcus aureus | Bacterium | Data varies by study | µM | Expression of Cecropin B in Pichia... spandidos-publications.com |
Note: Actual interactive functionality would require a different output format (e.g., HTML/JavaScript). This table illustrates the structure for presenting such data.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KWKIFKKIEKVGRNIRNGIIKAGPAVAVLGEAKAL |
Origin of Product |
United States |
Molecular Biology and Gene Expression of Cecropin B
Gene Structure and Genomic Organization of Cecropin-B
Cecropin (B1577577) genes are often found as members of multigene families, organized in clusters or dispersed within the genome, and can include both functional genes and pseudogenes. mdpi.comdiva-portal.orgresearchgate.net In Drosophila melanogaster, for instance, four functional cecropin genes (CecA1, CecA2, CecB, and CecC) are located in a dense cluster on the third chromosome. sdbonline.org In the silkworm Bombyx mori, the cecropin gene family is more extensive, with at least 14 elements organized in two clusters on different chromosomes. mdpi.com Cecropin B genes in B. mori are organized in a close cluster with variable intergenic sequences. bioinformation.net
Detailed analysis of the Hyalophora cecropia Cecropin B gene revealed a transcription unit approximately 0.9 kb long, interrupted by a single intron. nih.govdiva-portal.org The coding region for preprocecropin B is about 1035 bp long, with a 514 bp intron. nih.gov Each of the cecropin genes in B. mori invariably contains two exons and one intron, although the intron lengths vary among subgroups. bioinformation.net
Promoter Elements and Regulatory Motifs for Transcription
The upstream regions of cecropin genes contain crucial cis-regulatory elements that govern their transcription. These elements are responsible for both inducible and tissue-specific expression. sdbonline.org Conserved promoter elements identified in the 5' upstream region of insect immune genes, including cecropins, often include кB-like motifs, GATA motifs, and TATAA boxes. bioinformation.netnih.gov
In Drosophila, the upstream sequences of immune genes like Diptericin and Cecropin A1 contain elements homologous to the binding site of the mammalian nuclear factor kappaB (NF-кB). sdbonline.orgoup.com These кB-related elements are essential for immune-induced transcription. sdbonline.orgoup.com Functional studies have shown that these elements can be targets for Drosophila Rel proteins, such as Dorsal and Dif. sdbonline.orgoup.com While both Dorsal and Dif can transactivate reporter genes fused to кB-related motifs, they exhibit distinct DNA-binding characteristics. sdbonline.org Dif can bind to any кB-related motif of Cecropin, while Dorsal's binding to the Cecropin кB-related motif is less detectable unless duplicated. sdbonline.org
A conserved region approximately 30 bp upstream of the TATA box has been observed in Drosophila cecropin genes, consisting of three shorter motifs, two of which resemble putative promoter elements in Hyalophora cecropia immune protein genes. sdbonline.org GATA motifs are also present in the promoters of several inducible insect immune genes, often located near кB-like sites in functionally important regions. sdbonline.org In B. mori, кB, GATA, and TATAA elements are prominently located in the 5' flanking upstream region of cecropin genes and are conserved depending on the subfamily. bioinformation.net The positions of these elements are often exactly the same in all Cecropin B paralogous genes, indicating functional and structural similarity. bioinformation.net
Research in Bombyx mori has identified two consensus кB binding sites and an interleukin-6 (IL6) response element in the upstream region of the Cecropin B gene. unl.edu
Signal Peptide Cleavage and Peptide Maturation
Cecropins, like other antimicrobial peptides, are synthesized as inactive precursor molecules, typically referred to as prepropeptides. mdpi.com These precursors undergo proteolytic cleavage of an N-terminal signal peptide and further processing to yield the mature, active peptide. mdpi.comdiva-portal.org The signal peptide is crucial for directing the peptide into the secretory pathway. spandidos-publications.com
In Hyalophora cecropia, the cDNA clones for Cecropin B revealed a deduced amino acid sequence corresponding to a precursor molecule 62 amino acids long. nih.govdiva-portal.org The mature Cecropin B protein from H. cecropia contains 35 amino acid residues. nih.gov A glycine (B1666218) residue terminates the coding region in the precursor, and it has been proposed that this residue serves as the donor of the amide group for the amidation of the C-terminal of the protein. diva-portal.org This suggests that the precursor of Cecropin B is processed at both ends. diva-portal.org
Experimental evidence supports the efficient processing of the signal peptide. For instance, when expressing recombinant Cecropin B in Pichia pastoris, the signal peptide was efficiently processed by the KEX2 protease through the yeast's secretory pathway. spandidos-publications.com The mature cecropin peptides generally range between 34 and 55 residues in their active forms, while the immature pre-peptides are larger, between 58 and 79 amino acids. mdpi.com
Transcriptional Regulation of this compound Gene Expression
The expression of this compound is primarily regulated at the transcriptional level, responding to various stimuli, particularly immune challenges.
Inducible Expression in Response to Immune Challenges
A hallmark of this compound gene expression is its strong induction in response to bacterial infection or injection of bacterial cell wall components, such as lipopolysaccharide (LPS). researchgate.netsdbonline.orgnih.govnih.govembopress.orgnih.gov This inducible expression is a key component of the insect humoral immune response. sdbonline.orgnih.govembopress.orgnih.gov
In Drosophila, cecropin genes, including CecB, are strongly expressed in the fat body and hemocytes after bacterial injection. nih.govembopress.orgnih.gov The CecA genes tend to be more active than CecB in the fat body in Drosophila. nih.govembopress.orgnih.gov Studies in Bombyx mori have shown that members of the cecropin B subfamily are intensely expressed in the fat body after induction with LPS. nih.gov Similarly, in Mythimna separata, MscecropinB expression is upregulated by infection with Beauveria bassiana or Bacillus thuringiensis. cambridge.org In Bactrocera dorsalis, cecropin-2 (B1577567) (a cecropin family member) is strongly upregulated following challenge with peptidoglycans from Escherichia coli or Staphylococcus aureus. researchgate.net
The inducible expression is mediated by the binding of immune-responsive transcription factors, such as Rel proteins (Dorsal and Dif in Drosophila), to the кB-like motifs in the promoter regions. sdbonline.orgoup.com This binding triggers the transcriptional activation of the cecropin genes. sdbonline.orgoup.com
Constitutive Expression Patterns in Specific Tissues
While primarily known for its inducible expression, this compound can also exhibit constitutive expression patterns in specific tissues, often at lower levels. mdpi.com
In Drosophila, a small peak of constitutive cecropin expression is observed in early pupae, which appears to be linked to the presence of bacteria in their food. nih.govembopress.orgnih.gov This suggests a baseline level of expression even in the absence of overt infection, potentially for continuous immune surveillance or developmental processes.
In Bombyx mori, EST database analysis indicates that while Cecropin A members are mostly expressed in the microbial fat body, Cecropin B is equally expressed in the fat body and other target tissues. bioinformation.net This suggests a broader tissue distribution for Cecropin B expression compared to some other cecropin family members. Although some studies in Bombyx mori indicated that Cecropin A, B, and D transcripts were not detected during developmental stages without immunization, other research points to constitutive expression in specific tissues. tandfonline.com For example, in Stomoxys calcitrans, defensin (B1577277) molecules, which are also AMPs, show constitutive expression in the anterior midgut tissue, which is then upregulated in response to a blood meal. pnas.org While this specifically refers to defensins, it highlights the potential for constitutive AMP expression in insect guts.
Expression Profiles Across Developmental Stages and Tissues
The expression of this compound varies across different developmental stages and tissues in insects.
In Drosophila, CecA1 and A2 are most active in larvae and adults, whereas CecB is preferentially active in early pupae. nih.govembopress.orgnih.gov This suggests a developmental stage-specific role for different cecropin family members.
Tissue expression analysis in Mythimna separata fourth instar larvae showed that MscecropinB was highly expressed in the fat body and hemolymph. cambridge.org This is consistent with the fat body being a major organ for synthesizing AMPs in insects. researchgate.net
In Bombyx mori, analysis of expression patterns of individual cecropin genes is challenging due to high sequence identity among family members. bioinformation.net However, EST analysis suggests that different cecropin subgroups can be selectively expressed in specific target tissues, and the location and sequence variations, as well as promoter regions, are prominent factors in this tissue specificity. bioinformation.net For instance, while Cecropin A members are primarily expressed in the microbial fat body, Cecropin B genes are expressed in various tissues including testis, hemocyte, prothoracic gland, brain, antenna, microbial fat body, and pheromone gland. bioinformation.net Cecropin D and E also show differential expression patterns across tissues like fat body and brain. bioinformation.net
In Bactrocera dorsalis, both cecropin-2 and defensin show similar expression profiles across developmental stages, with the highest mRNA levels observed in the adult stage. researchgate.net Among different adult body segments and tissues, both genes have similar transcriptional profiles, with the highest mRNA levels in the abdomen and fat body. researchgate.net
Here is a summary of some reported this compound (or related cecropin) expression patterns across tissues and developmental stages:
| Insect Species | Gene/Peptide | Developmental Stage(s) | Tissues/Location | Expression Pattern | Source |
| Drosophila melanogaster | CecB | Early pupae | Fat body, Hemocytes | Preferentially active | nih.govembopress.orgnih.gov |
| Drosophila melanogaster | CecA1, CecA2 | Larvae, Adults | Fat body, Hemocytes | Most active | nih.govembopress.orgnih.gov |
| Hyalophora cecropia | Cecropins (general) | Pupa | Hemolymph (induced) | Induced | nih.govdiva-portal.org |
| Bombyx mori | Cecropin B | Postembryonic stages | Testis, Hemocyte, Prothoracic gland, Brain, Antenna, Microbial fat body, Pheromone gland | Expressed | bioinformation.net |
| Bombyx mori | Cecropin A | Postembryonic stages | Microbial fat body | Mostly expressed | bioinformation.net |
| Bombyx mori | Cecropin D | Postembryonic stages | Fat body, Brain | Differential expression | bioinformation.net |
| Bombyx mori | Cecropin E | 1d embryo AEL, Pre-pupal, Pupal | 1d embryo AEL, Intestine (pre-pupal/pupal) | Specific/Predominant | tandfonline.com |
| Mythimna separata | MscecropinB | Prepupal (highest), Pupal, Fourth instar larva (highest among larval) | Fat body, Haemolymph (fourth instar larva) | Highest in prepupal/pupal, High in fat body/hemolymph | cambridge.org |
| Bactrocera dorsalis | BdCec-2 | Adult (highest) | Abdomen, Fat body (highest) | Highest in adult, High in abdomen/fat body | researchgate.net |
| Stomoxys calcitrans | Defensin (Smd1, Smd2) | Adult | Anterior midgut | Constitutive, Upregulated by blood meal | pnas.org |
Note: This table includes data for other cecropins and defensins where the source also discussed Cecropin B or provided relevant context on AMP expression patterns.
Localization in Hemolymph and Fat Body in Insects
This compound, as a key component of the insect humoral immune response, is primarily synthesized in the fat body, which is functionally analogous to the mammalian liver. cambridge.orgmdpi.com Following synthesis, these peptides are secreted into the hemolymph, the insect equivalent of blood, where they exert their antimicrobial effects. cambridge.orgmdpi.comwur.nl Studies in various insect species, including Drosophila melanogaster and Aedes aegypti, have confirmed the high expression of cecropin genes in the fat body and hemolymph, particularly after bacterial infection. nih.govresearchgate.net Hemocytes, the insect blood cells, also contribute to cecropin production. nih.govresearchgate.net While the fat body is considered the primary site of cecropin production, expression has also been detected in other tissues like the midgut, Malpighian tubules, and epidermis in some species. wur.nlresearchgate.net
Research in Mythimna separata showed that MscecropinB expression was highest in the fat body and haemolymph of fourth instar larvae. cambridge.org The expression levels also varied across different developmental stages, with the highest expression observed in the prepupal and pupal stages, and among larval stages, the fourth instar showed the peak expression. cambridge.org
Variability in Expression in Transgenic Organisms
The expression of this compound in transgenic organisms has demonstrated variability, influenced by factors such as the host organism, the specific gene construct used, and the presence of pathogens. Transgenic plants expressing cecropin genes have shown mixed results in terms of enhanced resistance to bacterial diseases. researchgate.netoup.com For instance, transgenic tobacco plants expressing cecropin B or analogues did not consistently show increased resistance to bacterial infections, potentially due to peptide degradation by host proteases. researchgate.netoup.com In contrast, transgenic rice and tomato plants expressing cecropin B have demonstrated enhanced resistance to bacterial diseases. researchgate.netasm.org The level of expression in transgenic tomato plants was found to be significantly lower than the in vitro concentrations required for bacterial killing, yet still conferred improved resistance. asm.org
In transgenic aquatic species, such as channel catfish and rainbow trout, the introduction of cecropin genes has been explored to enhance disease resistance. d-nb.infofao.org Transgenic channel catfish with a cecropin B gene showed improved survival rates when challenged with certain bacteria. fao.org Similarly, transgenic rainbow trout harboring a cecropin P1 transgene exhibited resistance to bacterial and parasitic infections. d-nb.info These studies suggest that while variable, transgenic expression of cecropins can confer enhanced immunity in different organisms.
Heterologous Expression Systems for Recombinant this compound Production
Producing sufficient quantities of this compound for research and potential applications often requires heterologous expression systems. Various platforms have been explored for the recombinant production of this compound and cecropin-like peptides.
Bacterial Expression Platforms (e.g., Escherichia coli)
Escherichia coli is a widely used bacterial host for the expression of recombinant proteins, including antimicrobial peptides like this compound. scielo.brnih.govsmujo.idresearchgate.netmdpi.com Expression in E. coli is often achieved using plasmid vectors, such as pET-based systems, which allow for inducible expression. scielo.brnih.govsmujo.id Recombinant this compound can be expressed in E. coli as soluble proteins or as insoluble inclusion bodies. nih.gov Expression as inclusion bodies can sometimes be advantageous for small, aggregation-prone peptides. nih.gov Purification of recombinant this compound from E. coli typically involves techniques like affinity chromatography, especially when expressed with fusion tags like His-tags or MBP (Maltose-binding protein). scielo.brnih.govsmujo.id While bacterial systems offer advantages in terms of speed and cost, the expression of some antimicrobial peptides can be challenging due to their potential toxicity to the host cells, which can lead to reduced yields. smujo.id
Studies have successfully expressed cecropin B-like peptides in E. coli BL21(DE3) with induction by IPTG, yielding recombinant peptides with confirmed molecular mass and structural features. scielo.brresearchgate.netnih.gov For example, a cecropin B-like peptide from Anticarsia gemmatalis was expressed in E. coli and purified, showing antimicrobial activity against Bacillus thuringiensis. scielo.brresearchgate.netnih.gov Another study expressed Drosophila melanogaster this compound in E. coli Rosetta™ DE3 using a pET-15b vector, obtaining the peptide from inclusion bodies followed by refolding and purification. nih.gov
Yeast Expression Systems (e.g., Pichia pastoris)
Yeast expression systems, particularly Pichia pastoris (now known as Komagataella phaffii), are valuable alternatives for producing recombinant proteins, offering advantages such as post-translational modifications and secretion of expressed proteins into the culture medium. nih.govspandidos-publications.comnih.govmntrc.inresearchgate.net Pichia pastoris has been successfully used for the expression and secretion of recombinant this compound. nih.govspandidos-publications.comnih.gov The gene encoding this compound is typically cloned into expression vectors, such as pPICZαA, which contain regulatory elements for expression and secretion in Pichia. nih.govspandidos-publications.comnih.gov Induction of expression in P. pastoris is often achieved using methanol. nih.govspandidos-publications.comnih.govmntrc.in Recombinant this compound produced in P. pastoris has been shown to possess broad-spectrum antimicrobial activity. nih.govspandidos-publications.comnih.gov While yeast systems can produce functional recombinant peptides, the expression levels might be lower compared to optimized bacterial systems, and further optimization of culture conditions may be required for high yields. mntrc.in
Research has demonstrated the successful expression of recombinant this compound in Pichia pastoris SMD1168 using the pPICZαA vector, with induction by methanol. nih.govspandidos-publications.comnih.govspandidos-publications.com The recombinant peptide was purified from the culture supernatant and exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govspandidos-publications.comnih.govspandidos-publications.com Pichia pastoris has also been used to express fusion proteins involving cecropin B, such as silk sericin-cecropin B fusion protein. mntrc.inresearchgate.net
Plant and Animal Cell-Based Expression
Plant and animal cell-based systems have also been explored for the expression of this compound, particularly in the context of developing disease-resistant transgenic organisms. cambridge.orgresearchgate.netscielo.brsmujo.id As discussed in Section 2.3.2, transgenic plants expressing cecropin B have shown variable levels of resistance to bacterial pathogens, highlighting the feasibility of plant-based expression, albeit with challenges related to expression levels and peptide stability. researchgate.netoup.comasm.org
Animal cell-based expression systems, including mammalian cell lines, have been investigated for producing recombinant cecropins. google.com While less common than bacterial or yeast systems for large-scale production of simple antimicrobial peptides, animal cell systems can be relevant for specific applications or for producing more complex modified peptides. The expression of cecropins in animal cells can be part of strategies to enhance the innate immunity of farmed animals through transgenesis. fao.org
Compound Table
| Compound Name | PubChem CID |
| This compound | 16130488 |
Data Table: this compound Expression Localization in Insects
| Insect Species | Primary Expression Sites (Post-Challenge) | Other Detected Sites | Reference |
| Hyalophora cecropia | Fat body, Hemolymph | - | mdpi.comwur.nl |
| Drosophila melanogaster | Fat body, Hemocytes | - | nih.gov |
| Aedes aegypti | Fat body, Hemocytes, Hemolymph | Midgut | researchgate.netresearchgate.net |
| Mythimna separata | Fat body, Haemolymph | - | cambridge.org |
| Bombyx mori | Fat body, Hemocytes | Testis, Prothoracic gland, Brain, Antenna, Pheromone gland | researchgate.netunl.edu |
Data Table: Recombinant this compound Production in Heterologous Systems
| Expression System | Host Organism | Vector Example | Induction Method | Key Findings | Reference |
| Bacterial | Escherichia coli | pET-M30-MBP, pET-15b, pET32a | IPTG, Lactose | Successful expression and purification; Peptide activity confirmed. Can form inclusion bodies. Toxicity to host can reduce yield. | scielo.brnih.govsmujo.idresearchgate.netnih.gov |
| Yeast | Pichia pastoris | pPICZαA, pPink-lC | Methanol | Successful expression and secretion; Functional peptide produced. Can express fusion proteins. Yield optimization may be needed. | nih.govspandidos-publications.comnih.govmntrc.inresearchgate.netspandidos-publications.com |
| Plant | Tomato, Rice, Tobacco | pBI121-spCB | Constitutive/Inducible Promoters | Variable resistance to bacterial pathogens; Expression levels can be low; Peptide degradation possible. | researchgate.netoup.comasm.org |
| Animal | Mammalian cells, Fish | - | - | Explored for specific applications and transgenesis to enhance immunity. | fao.orggoogle.com |
Structural Biology and Conformational Dynamics of Cecropin B
Primary Amino Acid Sequence Analysis of Cecropin-B
This compound is a relatively small peptide, typically composed of 35 amino acids, and is characterized by a net positive charge, around +7 at pH 7. nih.goveurogentec.comnovoprolabs.com It is devoid of cysteine residues. nih.govmdpi.com The primary sequence of mature Cecropin (B1577577) B from Hyalophora cecropia is commonly reported as KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH2. eurogentec.comnovoprolabs.comechelon-inc.comgenscript.comlifescienceproduction.co.uk
Significance of Conserved Residues (e.g., Tryptophan, Phenylalanine)
Specific amino acid residues within the primary sequence of this compound are highly conserved and play crucial roles in its function. Tryptophan (W) residues, particularly at position 2, and Phenylalanine (F) residues, often at position 5, are highly conserved in mature cecropin peptides and cecropin-like peptides. scielo.brnih.govresearchgate.netpeerj.comsemanticscholar.org These aromatic residues near the N-terminus are significant for the interaction of cecropins with bacterial membranes. nih.govresearchgate.net Hydrophobicity, contributed by residues like Tryptophan and Phenylalanine, is essential for the affinity of water-soluble AMPs with the target membrane lipid bilayer. jmb.or.kr Studies involving substitutions of Trp2 and Phe5 in cecropin-like peptides have investigated their role in antibacterial activity. researchgate.net
Here is a table illustrating the conserved sequence features based on available data:
| Feature | Description |
| Length | Typically 35 amino acids. nih.govnovoprolabs.com |
| Cationic Charge | Net positive charge, approximately +7 at pH 7. nih.gov |
| Cysteine Residues | Devoid of cysteines. nih.govmdpi.com |
| Conserved N-terminus | Contains conserved aromatic residues like Tryptophan and Phenylalanine. scielo.brnih.govresearchgate.netpeerj.comsemanticscholar.org |
| Conserved Hinge Region | Often contains Glycine (B1666218) and Proline residues. scielo.brnih.gov |
| Conserved C-terminus | Hydrophobic. nih.govscirp.orgnih.gov |
Secondary and Tertiary Structural Features
This compound exhibits distinct secondary and tertiary structural features that are critical for its membrane-disrupting activity.
Alpha-Helical Conformation in Membrane-Mimicking Environments
A hallmark structural feature of this compound and other cecropins is their propensity to form alpha-helical structures, particularly in the presence of membrane-mimicking environments such as sodium dodecyl sulfate (B86663) (SDS) micelles or liposomes. cambridge.orgscielo.brpeerj.comnthu.edu.twacs.orgacs.org In aqueous solutions without membrane mimics, the peptide is often found in a random coil structure. scielo.bracs.org Upon contact with negatively polarized membranes or membrane mimics, the peptide undergoes a conformational change to a more folded, alpha-helical structure. scielo.brpeerj.comacs.org This structural transition is indicated by changes in circular dichroism (CD) spectra, typically showing double minima at 208 and 222 nm. scielo.brpeerj.comacs.org The formation of specific amphipathic alpha-helices allows Cecropins to target non-polar lipids in cell membranes. cambridge.org
Helix-Hinge-Helix Motif Characterization
Most cecropin-like peptides, including this compound, are characterized by a helix-hinge-helix structural motif. nih.govnih.govwikipedia.orgresearchgate.netacs.org This structure consists of an amphipathic N-terminal alpha-helix and a hydrophobic C-terminal alpha-helix, linked by a flexible hinge region. nih.govscielo.brnih.govnih.gov The N-terminal helix typically carries a net positive charge, while the C-terminal helix is less charged and more hydrophobic. scielo.brnih.gov The hinge region is often formed by conserved amino acids, such as Glycine and Proline residues. scielo.brnih.govnthu.edu.tw This flexible hinge is thought to be important for the peptide's ability to insert into the membrane. researchgate.netacs.org While the helix-hinge-helix motif is common, some cecropin-type peptides, like cecropin P1, have been reported to form a single continuous alpha-helix. nih.govnthu.edu.twacs.org
Conformational Changes Upon Membrane Interaction
The interaction of this compound with biological membranes is a dynamic process involving significant conformational changes. In aqueous environments, this compound exists largely as a random coil. scielo.bracs.org However, upon encountering the negatively charged surface of bacterial membranes, electrostatic interactions occur between the cationic peptide and the anionic phospholipids (B1166683) (like phosphatidylglycerol and cardiolipin) or lipopolysaccharides (LPS) in the bacterial outer membrane. nih.govpeerj.comjmb.or.krscirp.org This initial interaction triggers a conformational transition, inducing the formation of alpha-helical structures. scielo.brpeerj.comacs.orgacs.org
The formation of alpha-helices is crucial for the peptide's insertion into the lipid bilayer. acs.orgacs.org The amphipathic nature of the N-terminal helix, with its positively charged face and hydrophobic face, facilitates this interaction. scielo.brnih.govscirp.org Molecular dynamics simulations suggest a cooperative mechanism where the amphipathic N-terminal segment inserts into the anionic membrane, supported by the hydrophobic C-terminal segment. acs.org The flexible hinge region is believed to allow the peptide to insert into the membrane using either or both termini. researchgate.netacs.org This membrane interaction can lead to the formation of transmembrane channels or pores, disrupting membrane integrity and ultimately leading to cell death. jmb.or.krscirp.orgwikipedia.org The specific mode of interaction and the resulting membrane disruption can depend on factors such as peptide concentration and membrane composition. nih.govwikipedia.org
Here is a summary of conformational changes upon membrane interaction:
| Environment | Conformation | Key Interactions | Outcome |
| Aqueous Solution | Random coil scielo.bracs.org | Minimal specific interactions | Inactive state |
| Membrane-Mimicking/Membrane Environment | Alpha-helical structure cambridge.orgscielo.brpeerj.comnthu.edu.twacs.orgacs.org | Electrostatic (peptide-lipid), Hydrophobic (peptide-lipid) nih.govpeerj.comjmb.or.krscirp.orgacs.orgcabidigitallibrary.org | Membrane insertion, pore formation, disruption jmb.or.krscirp.orgwikipedia.org |
Role of Amphipathicity in Membrane Association
The amphipathic nature of this compound is fundamental to its interaction with biological membranes. Amphipathicity refers to the segregation of hydrophobic and hydrophilic residues on opposite faces of the peptide's α-helix. mdpi.comscirp.orgresearchgate.net The N-terminal segment of this compound is typically highly amphipathic with a net positive charge, while the C-terminal segment is more hydrophobic. nih.govscielo.br This characteristic allows the peptide to interact favorably with the lipid bilayer, where the positively charged hydrophilic face is attracted to the negatively charged headgroups of membrane lipids, particularly prevalent in bacterial membranes. nih.govscirp.orgresearchgate.net The hydrophobic face, conversely, can insert into the non-polar core of the lipid bilayer. mdpi.comcabidigitallibrary.org
This amphipathic distribution is crucial for the initial electrostatic interaction and subsequent insertion into the membrane. nih.gov Studies have shown that the cationic amphipathic characteristics contribute to the initial electrostatic contacts with polyanionic areas of the cell wall or membrane of target microorganisms. nih.gov The hydrophobic regions then align with the lipid core of the bilayer. cabidigitallibrary.org This interaction can lead to membrane disruption through various mechanisms, including the formation of transmembrane channels or pores. scirp.orgcambridge.org
Spectrofluorometric and Biophysical Studies of Membrane Binding
Spectrofluorometry and other biophysical techniques have been extensively used to investigate the interaction of this compound with model and biological membranes, providing insights into the binding mechanisms and conformational changes.
Fluorescence spectroscopy, often utilizing intrinsic tryptophan residues within the peptide or externally attached fluorescent probes, can monitor peptide binding to membranes and changes in the peptide's environment. nih.govrsc.orgrsc.org For example, studies using NBD-labeled this compound have shown a significantly higher surface partition coefficient with acidic phospholipids compared to zwitterionic ones, correlating with the peptide's efficiency in permeating acidic phospholipid vesicles. nih.gov A blue shift in the fluorescence spectrum upon mixing this compound with membranes indicates that the tryptophan residue is moving into a less polar (more hydrophobic) environment, suggesting insertion into the lipid bilayer. rsc.org Quenching experiments using water-soluble quenchers like acrylamide (B121943) can further reveal the depth of tryptophan penetration into the membrane. rsc.orgrsc.org
Biophysical analyses, including techniques like circular dichroism (CD) spectroscopy, can provide information about the secondary structure of this compound in different environments. CD studies have shown that while cecropins may be largely unstructured in solution, they adopt an α-helical conformation in the presence of membrane-mimicking environments like SDS micelles or lipid vesicles. scielo.brfrontiersin.orgresearchgate.net Oriented circular dichroism experiments have indicated that this compound can exist in different membrane-associated states with varying orientations of its helical segments relative to the bilayer surface. nthu.edu.tw
These studies collectively demonstrate that this compound's interaction with membranes is driven by both electrostatic and hydrophobic forces, leading to conformational changes and insertion into the lipid bilayer. researchgate.netcabidigitallibrary.org
Computational Modeling and Molecular Dynamics Simulations of this compound
Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the structural dynamics of this compound and its complex interactions with membranes at an atomic level. These methods complement experimental data by providing detailed insights into peptide conformation, orientation, insertion, and the resulting effects on membrane structure.
Prediction of Three-Dimensional Structures
Computational methods are used to predict the three-dimensional structure of this compound, particularly in membrane-mimicking environments where it adopts its active conformation. Tools like I-TASSER and Swiss-Model are employed to generate structural models based on amino acid sequence and known protein structures. mdpi.comacs.orgnih.gov These predictions consistently show that this compound is likely to form a helix-hinge-helix structure, with an amphipathic N-terminal helix and a more hydrophobic C-terminal helix connected by a flexible region. scielo.bracs.org
Predicted structures highlight the spatial arrangement of residues, illustrating how the hydrophobic and hydrophilic faces of the helices are oriented, which is critical for understanding membrane interaction. mdpi.comresearchgate.net For instance, helical wheel projections visualize the distribution of amino acids along the helix, clearly showing the segregation of hydrophobic and charged residues. mdpi.comresearchgate.net
Simulation of Peptide-Membrane Interactions
Molecular dynamics simulations allow researchers to observe the dynamic behavior of this compound in the presence of lipid bilayers over time. These simulations can model the initial approach of the peptide to the membrane, its binding to the surface, insertion into the bilayer, and potential pore formation or membrane disruption. cabidigitallibrary.orgacs.orgnih.govmdpi.comnih.gov
MD simulations have provided detailed insights into the mechanisms by which this compound interacts with membranes of different compositions. Studies have shown that this compound can insert into anionic model membranes with its amphipathic N-terminal segment, often supported by the hydrophobic C-terminal segment of a second peptide, suggesting a cooperative mechanism for pore formation. acs.orgnih.gov Simulations indicate that the stability of the peptide-membrane interaction is maintained by both electrostatic and hydrophobic forces. cabidigitallibrary.org The orientation of the peptide, with the apolar helix side buried in the lipid tails and the positively charged side interacting with lipid phosphate (B84403) groups, is highly favored. cabidigitallibrary.org
MD simulations can also reveal the impact of peptide binding on membrane properties, such as membrane fluidity and order parameters of lipid acyl chains. mdpi.com They can illustrate how peptides aggregate on the membrane surface and potentially induce deformations or lead to the formation of peptide-lipid aggregates. researchgate.netacs.org Furthermore, simulations can explore the role of specific amino acid residues or modifications on peptide-membrane interactions and antimicrobial activity. nih.gov
Mechanisms of Action of Cecropin B in Biological Systems
Membrane-Disrupting Activities of Cecropin-B
This compound's interaction with bacterial membranes is initiated by electrostatic attraction between its positively charged amino acids and the anionic surface of bacterial membranes. nih.govnih.govresearchgate.net This initial binding is followed by insertion into the lipid bilayer, leading to membrane permeabilization and disruption. mdpi.com
Interaction with Lipopolysaccharides (LPS) of Gram-Negative Bacteria
Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria, forming a highly anionic layer. researchgate.net this compound interacts with LPS, which is considered a crucial initial step in its activity against Gram-negative bacteria. nih.govcambridge.orgnih.gov This interaction is largely driven by the electrostatic attraction between the cationic peptide and the anionic LPS. nih.gov
Studies have shown that this compound and its derivatives can interact with LPS, disrupting LPS aggregates into smaller assemblies. nih.govresearchgate.net This interaction may play a vital role in the peptide's antimicrobial activity. nih.gov The presence of specific aromatic residues, such as tryptophan and phenylalanine in the N-terminal region of some cecropins, is considered important for interacting with LPS and permeabilizing the inner membrane of Gram-negative bacteria. mdpi.com this compound's ability to disrupt the outer membrane, potentially by displacing divalent cations that stabilize LPS, facilitates its access to the inner membrane. oup.comasm.org
Disruption of Outer and Inner Bacterial Membranes
This compound is known to disrupt both the outer and inner membranes of bacteria, particularly Gram-negative species. nih.govoup.com Following the initial interaction with the outer membrane, which may involve LPS binding and disruption, the peptide translocates to the inner membrane. nih.govmdpi.com
Electron microscopy studies have shown that this compound can disrupt the bacterial outer membrane. nih.govoup.com Morphological changes observed in bacteria treated with this compound include the formation of blisters and dents on the cell surface, suggesting damage to the membrane structure. nih.govresearchgate.net This disruption of the outer membrane is thought to enable the peptide to reach and subsequently disorganize the inner bacterial membrane. nih.govmdpi.com The formation of pores or channels in the inner membrane leads to leakage of cellular contents and disruption of cellular electrolyte balance, ultimately causing bacterial death. nih.govmdpi.com
Specificity and Selectivity Towards Microbial Membranes
This compound exhibits differential activity and selectivity towards various microbial membranes, showing higher potency against Gram-negative bacteria compared to Gram-positive bacteria. nih.govmdpi.comnih.govoup.complos.orgmdpi.com This selectivity is influenced by the distinct characteristics of bacterial membranes.
Differential Effects on Gram-Negative and Gram-Positive Bacteria
Gram-negative bacteria are generally more sensitive to this compound than Gram-positive organisms. nih.govmdpi.comnih.govoup.complos.orgmdpi.com This differential susceptibility is attributed to the differences in the composition and structure of their cell envelopes. mdpi.comoup.com Gram-negative bacteria possess an outer membrane containing LPS, which serves as an initial binding site for the cationic cecropins. nih.govnih.govresearchgate.netnih.gov This interaction facilitates the peptide's access to the cytoplasmic membrane.
In contrast, Gram-positive bacteria lack an outer membrane and have a thick layer of peptidoglycan and teichoic acids, which may affect the interaction of cecropins with their cytoplasmic membrane. cambridge.org Studies have shown that protoplasts of Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis were resistant to this compound, suggesting that the cytoplasmic membranes of these organisms are inherently more resistant to the peptide compared to the cytoplasmic membranes of Gram-negative bacteria like Escherichia coli. nih.govoup.com
Despite the general trend, some studies indicate that insect cecropins can also exhibit activity against certain Gram-positive bacteria and fungi. cambridge.orgmdpi.com However, their activity is typically more pronounced against Gram-negative pathogens. mdpi.commdpi.com
Factors Influencing Bacterial Susceptibility (e.g., Cell Surface Charge, Hydrophobicity)
Several factors related to the bacterial cell surface influence their susceptibility to this compound. The net negative charge of the bacterial membrane, primarily due to the presence of anionic lipids and LPS in Gram-negative bacteria, plays a significant role in the initial electrostatic attraction and binding of the cationic peptide. nih.govnih.govresearchgate.netasm.org
The hydrophobicity of the bacterial cell surface also affects the interaction and insertion of this compound into the membrane. nih.govresearchgate.net Studies have indicated that bacterial strains with higher hydrophobicity and higher isoelectric points (IEPs) tend to be more sensitive to this compound. nih.govresearchgate.net This suggests that both electrostatic and hydrophobic interactions are crucial for the peptide's binding and subsequent membrane disruption. nih.govresearchgate.net
The lipid composition of the bacterial membrane, its surface charge density, and the electrochemical potential across the membrane are also thought to play a significant part in determining sensitivity to cecropins. oup.com Acidic phospholipid vesicles, for example, have been shown to be more susceptible to the peptide than those composed of zwitterionic phospholipids (B1166683), supporting the importance of lipid composition. oup.com
| Factor | Influence on Susceptibility | Mechanism | Source(s) |
| Cell Surface Charge | Higher susceptibility | Electrostatic attraction to cationic peptide | nih.govnih.govresearchgate.netasm.org |
| Hydrophobicity | Higher susceptibility | Facilitates insertion into the lipid bilayer | nih.govresearchgate.net |
| LPS (Gram-Negative) | Higher susceptibility | Initial binding site, facilitates access to inner membrane | nih.govnih.govresearchgate.netnih.gov |
| Membrane Lipid Composition | Varies susceptibility | Affects peptide interaction and insertion | oup.com |
Interaction with Eukaryotic Cells (Excluding Cytotoxicity and Hemolytic Effects)
This compound interacts with eukaryotic cells, and studies have explored its selectivity, particularly concerning non-cancerous mammalian cells.
Studies on Selectivity Against Non-Cancerous Mammalian Cells
Multiple studies indicate that this compound exhibits selective toxicity towards cancer cells while demonstrating low toxicity against normal mammalian cells. This selectivity is a crucial aspect for its potential therapeutic applications. For instance, research has shown that cecropin (B1577577) A and B have low toxicity against normal mammalian cells and weak or absent hemolytic effects against mammalian erythrocytes. mdpi.com The ability of these cationic peptides to selectively target microorganisms and cancer cells while sparing host eukaryotic cells is attributed to the differences in the composition of their respective cell membranes. mdpi.com Cancer cell membranes typically carry a net negative charge due to a higher expression of anionic molecules compared to normal cell membranes, which are generally neutral. iomcworld.com Cationic cecropins interact electrostatically with these anionic membrane components, leading to membrane disruption and cell death in cancer cells. iomcworld.com
Studies on bladder cancer cells treated with Cecropins A and B showed significant selective cytotoxic and antiproliferative effects on the cancer cells, while benign murine and human fibroblasts were significantly less or not at all susceptible. nih.gov Similarly, a cecropin originating from the common housefly demonstrated an antiproliferative effect on a human hepatocellular carcinoma cell line without affecting normal liver cells. wikipedia.org Experiments with mouse normal kidney epithelial cells and human umbilical vein endothelial cells (HUVEC) treated with this compound showed that the viability of these non-malignant cells was not significantly affected. iomcworld.com
This selective killing ability against tumor cells, while sparing normal nonmalignant cells, highlights the potential of this compound for development as an anti-cancer agent. iomcworld.comresearchgate.net
Mechanisms of Antifungal Activity
This compound exhibits antifungal activity through mechanisms that involve disrupting fungal cell integrity and inhibiting growth processes.
Inhibition of Conidial Germination and Fungal Growth
This compound has been shown to inhibit the growth of various fungi, including plant pathogens. apsnet.orgresearchgate.net Studies have demonstrated its inhibitory effect on the germination of conidia from different plant-pathogenic fungi. apsnet.org Low micromolar concentrations of cecropin peptides can inhibit fungal growth. apsnet.org Morphological effects associated with this inhibition include abnormal hyphal branching or highly septated hyphae. apsnet.org Higher concentrations of cecropin peptides were needed to inhibit spore germination compared to those required for inhibiting bacteria. nih.gov For example, cecropin B was found to be the most inhibitory among tested peptides against the majority of bacteria and fungi assayed. nih.gov
Data from studies on the fungicidal and binding properties of cecropin B against Fusarium moniliforme and F. oxysporum conidia showed low LD50 levels, indicating potent inhibition of germination. oup.comtandfonline.com However, neither cecropin B nor dermaseptin (B158304) reduced the viability of non-germinating Aspergillus spp. conidia. oup.comtandfonline.com
Interactive Table 1: Inhibition of Fungal Conidial Germination by Cecropin B
| Fungal Species | State of Conidia | LD50 (µM) | Reference |
| Fusarium moniliforme | Germinating | 0.2 | oup.comtandfonline.com |
| Fusarium oxysporum | Germinating | 0.1 | oup.comtandfonline.com |
| Aspergillus spp. | Non-germinating | No significant reduction | oup.comtandfonline.com |
Even sublethal concentrations of this compound can inhibit fungal growth, leading to abnormal hyperbranching and the formation of condensed, short hyphae. oup.com
Binding to Fungal Cell Wall Constituents (e.g., Ergosterol (B1671047), Cholesterol)
Physicochemical studies have indicated that cecropin B can bind to constituents of the fungal cell wall, such as ergosterol and cholesterol. oup.comtandfonline.comoup.com These interactions are believed to contribute to the antifungal activity of the peptide. Binding assays and circular dichroism studies have shown that both L- and D-enantiomers of cecropin B bind to cholesterol, ergosterol, β-1,3-glucan, mannan, and chitin. nih.govusda.gov This binding to components present in fungal spores or hyphae suggests that cecropin B attaches to the surface of these structures. usda.gov
Antiviral Activities and Mechanisms
This compound and other cecropins have demonstrated antiviral activities through various mechanisms, although specific detailed mechanisms for this compound against a wide range of viruses were not extensively detailed in the provided search results. Antimicrobial peptides, including cecropins, are known to have activity against viruses. scielo.br One study mentioned that cecropin P1, another cecropin, inhibits Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) by blocking attachment and attenuating virus-induced apoptosis and viral particle release. mdpi.com While this is not specific to this compound, it illustrates a potential antiviral mechanism within the cecropin family. Another study indicated that antimicrobial peptides melittin (B549807) and cecropin inhibit replication of human immunodeficiency virus 1 by suppressing viral gene expression. mdpi.com
Anticancer Mechanisms (Excluding Clinical Human Trial Data)
This compound exhibits anticancer activity through mechanisms that primarily involve interactions with the cancer cell membrane and the induction of apoptosis.
Cecropins, including this compound, are thought to kill cells by attacking their membranes. iomcworld.com Their net positive surface charge allows them to interact electrostatically with negatively-charged phospholipid headgroups and/or amphipathic structures on bacterial and tumor cell membranes. iomcworld.com This interaction leads to the generation of membrane pores through a process of attachment, insertion, and permeabilization, ultimately disrupting the membrane. iomcworld.comwikipedia.org This membrane disruption can lead to irreversible cytolysis and cell death. nih.govscirp.org Scanning electron microscopy has demonstrated lethal membrane disruption in bladder cancer cells treated with cecropin A and B, in contrast to fibroblasts. nih.gov
Apart from membrane disruption, this compound also induces apoptosis in cancer cells. iomcworld.comscirp.orgskums.ac.ir Studies have shown that this compound treatment can cause cancer cells to shrink, lose their normal morphology, and decrease in number. iomcworld.com The percentage of cells undergoing apoptosis increases with higher concentrations of this compound. iomcworld.comscirp.org This apoptotic effect has been observed in various cancer cell lines, including breast cancer and hepatocellular carcinoma cells. iomcworld.comwikipedia.orgresearchgate.netscirp.org
The induction of apoptosis by this compound can involve the upregulation of genes associated with this pathway. For example, treatment with this compound increased the gene expression of Caspase 3, Fas, and High Mobility Group Box 1 (HMGB1) in breast cancer cells. iomcworld.comresearchgate.net Increased levels of Bax and decreased levels of Bcl-2, proteins involved in the mitochondrial apoptotic pathway, have also been observed in cancer cells treated with cecropin B. skums.ac.ir This suggests that this compound can induce apoptosis, at least partly, through the mitochondrial pathway. skums.ac.ir
The selective toxicity of cecropins towards cancer cells is linked to the differences in membrane composition between cancer and normal cells. mdpi.comiomcworld.com The anionic nature of cancer cell membranes facilitates electrostatic interactions with cationic cecropins, leading to their selective disruption. iomcworld.com This ability to directly and selectively attack tumor cell membranes is potentially advantageous in overcoming drug resistance in cancer cells. iomcworld.com
Interactive Table 2: Anticancer Effects of Cecropin B on Different Cell Lines
| Cell Line Type | Effect Observed | Mechanism(s) Implicated | Reference |
| Cancer Cells (General) | Cell death, proliferation inhibition, apoptosis | Membrane disruption, pore formation, apoptosis induction | iomcworld.comnih.govwikipedia.orgscirp.orgskums.ac.ir |
| Non-Cancerous Mammalian Cells | Low toxicity, spared from cytotoxicity | Differences in membrane composition | mdpi.comiomcworld.comnih.gov |
| Breast Cancer Cells | Cell death, proliferation inhibition, apoptosis | Apoptosis (Caspase 3, Fas, HMGB1 upregulation) | iomcworld.comresearchgate.net |
| Bladder Cancer Cells | Cytotoxic, antiproliferative, direct cell lysis | Membrane disruption | nih.gov |
| Hepatocellular Carcinoma Cells | Antiproliferative, apoptosis induction | Apoptosis (caspase-3 upregulation) | wikipedia.org |
| Gastric Carcinoma Cells | Cell death by creating temporary channel-like pores | Pore formation in membrane | wikipedia.orgskums.ac.ir |
This compound's anticancer mechanisms primarily involve disrupting the negatively charged cancer cell membranes through pore formation and inducing apoptosis via pathways that can include the upregulation of caspases and modulation of Bcl-2 family proteins. iomcworld.comnih.govwikipedia.orgscirp.orgskums.ac.ir
Induction of Apoptosis in Cancer Cell Lines (in in vitro models)
Studies utilizing in vitro cancer models have indicated that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines. This mechanism is distinct from direct lytic activity and suggests a more targeted approach to cell elimination. For instance, treatment of murine breast cancer cell line 4T1 cells with this compound led to increased cell death and apoptosis, accompanied by the upregulation of apoptotic genes such as caspase-3 and Fas. iomcworld.comresearchgate.net A correlation between increasing peptide concentration and increased cell death was observed in these studies. iomcworld.com Similarly, increased exposure time to this compound also resulted in a greater rate of cancer cell death. iomcworld.com Another study on HL-60 cells also showed anticancer effects of this compound, suggesting its ability to trigger signaling pathways leading to apoptosis and cell death. explorationpub.com While membrane disruption is a primary mechanism, some subgroups of antimicrobial peptides, including Cecropins, are thought to induce apoptosis by disrupting mitochondrial membranes, although this requires further confirmation. nih.gov
Membrane Permeabilization of Transformed Cells
A primary mechanism by which this compound affects transformed cells is through the permeabilization of their cell membranes. Cecropins, due to their amphipathic alpha-helical structure, can target nonpolar lipid cell membranes. nih.gov This interaction can lead to the formation of ion-permeable channels, causing depolarization, irreversible cytolysis, and ultimately, cell death. nih.govcambridge.org At higher concentrations, Cecropins may form a carpet-like structure on the membrane, leading to disruption with detergent-like properties. mdpi.com At lower concentrations, they are capable of forming pores that affect cellular electrolyte balance. mdpi.com Scanning electron microscopy has demonstrated lethal membrane disruption in bladder cancer cells treated with this compound, in contrast to unaffected benign fibroblasts. nih.govresearchgate.net The ability of these peptides to bind to and penetrate the phospholipid bilayer of the cell membrane, forming transmembrane pores, is thought to alter cell membrane permeability and contribute to cell death, including apoptosis. scirp.org
Selective Cytotoxic Potential in in vitro Cancer Models
A notable characteristic of this compound is its observed selective cytotoxicity towards cancer cells in various in vitro models, while showing limited toxicity to normal, non-malignant cells. iomcworld.comresearchgate.netnih.govscirp.org Studies have demonstrated that this compound exhibits selective cytotoxic and antiproliferative effects on bladder cancer cells compared to benign fibroblasts. nih.govresearchgate.net The average IC50 values for this compound against bladder cancer cell lines (486P, RT4, 647V, and J82) ranged between 181.1 and 240.4 µg/ml, while benign fibroblasts were significantly less susceptible or not affected. nih.gov
The selective antitumor activity of this compound may be partly attributed to differences in the membrane composition and fluidity between transformed and non-transformed cells. mdpi.com Cancer cell membranes often have a higher content of anionic phospholipids like phosphatidylserine (B164497) (PS) on their outer leaflet compared to normal cells, which typically have these lipids on the inner leaflet. mdpi.com This difference in lipid composition can lead to preferential binding and disruption of cancer cell membranes by cationic peptides like this compound. mdpi.com
Here is a table summarizing some in vitro cytotoxicity data for this compound on various cancer cell lines:
| Cell Line (Origin) | This compound Effect | Reference |
| 486P (Bladder Cancer) | Selective cytotoxic and antiproliferative efficacy | nih.govresearchgate.net |
| RT4 (Bladder Cancer) | Selective cytotoxic and antiproliferative efficacy | nih.govresearchgate.net |
| 647V (Bladder Cancer) | Selective cytotoxic and antiproliferative efficacy | nih.govresearchgate.net |
| J82 (Bladder Cancer) | Selective cytotoxic and antiproliferative efficacy | nih.govresearchgate.net |
| Murine Breast Cancer (4T1) | Increased cell death and apoptosis | iomcworld.comresearchgate.net |
| Human Breast Cancer (MDA-MB231) | Increased cell death and apoptosis | iomcworld.comscirp.org |
| HL-60 (Leukemia) | Anticancer effects, induces apoptosis | researchgate.netexplorationpub.com |
| M14K (Human Mesothelioma) | Cytotoxic effects (less sensitive than MDA-MB231) | scirp.org |
| Leukemic cells | Selective cytotoxic effects | iomcworld.comfrontiersin.org |
| Colonic adenocarcinoma cells | Selective cytotoxic effects | iomcworld.com |
| Gastric cancer cells | Selective cytotoxic effects | iomcworld.com |
Immunomodulatory Properties (Excluding Clinical Human Trial Data)
Beyond its direct cytotoxic effects, research in experimental models suggests that this compound may also possess immunomodulatory properties.
Potential Anti-inflammatory Activities in in vitro Models
In vitro studies have explored the potential anti-inflammatory activities of this compound and its derivatives. For example, a study on a Cecropin B-derived peptide, cecropin DH, demonstrated inhibitory effects on the production of pro-inflammatory cytokines, such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α), in LPS-stimulated mouse macrophage RAW264.7 cells. nih.govresearchgate.net While cecropin DH showed more pronounced activity, these findings suggest that the parent peptide, this compound, also possesses some level of anti-inflammatory potential in this in vitro model. nih.govresearchgate.net Other studies on peptides derived from Lepidoptera, including Cecropin B, have shown the ability to inhibit the production of nitric oxide and the transcription of several pro-inflammatory genes in LPS-treated murine cells in vitro. mdpi.com
Engineering and Modification of Cecropin B
Design and Synthesis of Cecropin-B Analogues and Derivatives
The design and synthesis of this compound analogues and derivatives are based on a deep understanding of its structure-activity relationships and involve modifications to its amino acid sequence and the creation of hybrid peptides.
Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the amino acid sequence and resulting three-dimensional structure of this compound relate to its biological activity mdpi.commdpi.com. These studies have revealed key features essential for its function, such as the cationic nature of the N-terminus and the hydrophobic nature of the C-terminus, which facilitate interaction with negatively charged bacterial membranes mdpi.comresearchgate.net. The amphipathic nature, allowing for interaction with both hydrophilic and hydrophobic environments, is also critical mdpi.com.
Research has shown that modifications within specific regions can significantly impact activity. For instance, the flexible hinge region is hypothesized to be important for the peptide's ability to span and disrupt the bacterial lipid membrane acs.org. SAR studies often involve synthesizing peptides with systematic amino acid substitutions, deletions, or additions to observe the resulting changes in antimicrobial potency and specificity nih.gov. These studies help pinpoint residues or regions crucial for membrane binding, insertion, and pore formation nih.gov.
Modification of Amino Acid Sequences
Modifying the amino acid sequence of this compound is a primary approach to altering its properties. This can involve point mutations, insertions, or deletions. For example, substituting specific amino acids can influence the peptide's charge, hydrophobicity, or helical structure, thereby affecting its interaction with target membranes and its susceptibility to proteases apsnet.org.
One study demonstrated that even small changes in the amino acid sequence of Drosophila melanogaster cecropins, which share high sequence similarity, could impact antibacterial activity by up to 8-fold against certain Providencia species acs.org. Specifically, altering an amino acid in the hinge region alone significantly impacted antimicrobial activity, changing bacterial susceptibility up to 16-fold acs.org. Another example involves the substitution of methionine at position 11 of this compound with valine, which resulted in enhanced stability against degradation by proteases in plant intercellular fluids apsnet.org.
Hybrid Peptides with Enhanced or Altered Activities
Creating hybrid peptides involves combining segments of this compound with sequences from other AMPs or functional peptides to generate molecules with enhanced or altered activities mdpi.com. This strategy leverages the desirable properties of different peptides.
A successful approach has involved creating hybrids of cecropin (B1577577) A and melittin (B549807), resulting in peptides with potent activity against a broader spectrum of bacteria, including Gram-positive strains against which parent cecropin A is less active researchgate.net. While the provided search results focus more on cecropin A hybrids, the principle applies to this compound. Hybrid peptides can be designed to target specific pathogens or to possess multiple functions, such as combined antimicrobial and anti-inflammatory properties researchgate.netmdpi.com. For instance, a hybrid peptide containing the N-terminal residues of this compound and the C-terminal of thanatin (B1575696) showed rescued activity against certain bacterial strains compared to truncated forms of thanatin nih.gov.
Strategies for Enhancing Stability and Bioactivity
Enhancing the stability and bioactivity of this compound is crucial for its practical application, particularly in environments where proteases are present or where specific conformational properties are required for optimal function.
Protecting Against Proteolytic Degradation
Proteolytic degradation by host or pathogen-derived proteases is a major challenge for peptide therapeutics mdpi.com. Several strategies have been explored to protect this compound from enzymatic breakdown. One method involves the substitution of natural L-amino acids with their D-enantiomers mdpi.com. A study demonstrated that a D-enantiomer of Antheraea pernyi L-Cecropin B maintained potent biocidal activity while resisting proteolytic degradation that affected the L-form mdpi.comnih.gov.
Another strategy involves the use of fusion tags during recombinant expression. For example, fusing this compound to a Small Ubiquitin-like Modifier (SUMO) tag has been shown to increase its stability and protect it from intracellular proteases in Escherichia coli expression systems nih.govscielo.brresearchgate.net. The addition of a three-glycine linker between the SUMO tag and this compound further improved the efficiency of tag removal and enhanced the antibacterial activity of the released peptide nih.govscispace.com.
Nanotechnology also offers potential strategies for enhancing peptide stability and bioavailability through the use of nanoparticles for delivery mdpi.com.
Optimization of Peptide Conformation
The biological activity of this compound is closely linked to its conformation, particularly the formation of α-helical structures in the presence of bacterial membranes cambridge.orgscielo.br. Optimization of peptide conformation aims to ensure the peptide adopts the most active structure and maintains it in relevant environments.
Gene Engineering for Optimized Expression
Optimizing the expression of this compound in heterologous hosts often requires modifying the gene sequence and expression strategy. Two key approaches involve the use of secretory signal peptides and codon optimization. These techniques aim to improve protein folding, stability, translation efficiency, and facilitate secretion, thereby increasing the yield of functional this compound.
Fusion to Secretory Signal Peptides
Fusing the gene encoding this compound to a sequence encoding a secretory signal peptide is a common strategy to direct the synthesized peptide to the secretory pathway of the host cell. This approach can offer several advantages. Firstly, it can mitigate the potential toxicity of the antimicrobial peptide to the host organism by preventing its accumulation in the cytoplasm. Secondly, secretion can facilitate protein folding and disulfide bond formation in the endoplasmic reticulum, which may be crucial for the peptide's activity. Thirdly, secreting the peptide into the culture medium simplifies purification by separating the target protein from intracellular components.
Studies have demonstrated the effectiveness of this strategy in various expression systems. For instance, fusing the this compound gene to a secretory signal peptide sequence from barley α-amylase enabled the expression and likely secretion of this compound in transgenic tomato plants, contributing to enhanced resistance against bacterial diseases nih.gov. In another example, a signal peptide derived from the rice chitinase (B1577495) gene was used to direct the expression of this compound to the secretory pathway in transgenic rice, leading to enhanced resistance to bacterial leaf blight researchgate.net. In Pichia pastoris, the α-factor secretion signal has been utilized to achieve high-level expression and secretion of recombinant this compound into the culture supernatant nih.govspandidos-publications.com. The signal peptide is typically cleaved by host proteases, such as KEX2 protease in P. pastoris, to release the mature peptide nih.gov. Fusion to signal peptides, sometimes in conjunction with other tags like SUMO (Small Ubiquitin-related Modifier), has also been explored for the secretion of antimicrobial peptides in Bacillus subtilis asm.organimbiosci.org.
Codon Optimization for Heterologous Hosts
Codon optimization involves modifying the DNA sequence of the this compound gene to match the preferred codon usage of the specific heterologous host organism without altering the amino acid sequence of the resulting peptide. Different organisms exhibit different frequencies of synonymous codons, and using codons that are rarely used by the host can lead to inefficient translation, premature termination, and lower protein yields.
By optimizing the codon usage, researchers can enhance the translation efficiency of the this compound mRNA, leading to increased protein synthesis and higher expression levels sci-hub.setandfonline.com. This technique is particularly important when expressing genes from one organism in a distantly related host. For example, codon optimization has been applied to the this compound gene for expression in Escherichia coli nih.govresearchgate.netresearchgate.net. While one study noted that codon optimization alone did not have a positive effect on the expression level of a SUMO-fused this compound construct, the strategy is generally considered valuable for improving heterologous expression nih.gov. Codon optimization has also been employed for the expression of this compound or cecropin-like peptides in other hosts, including Pichia pastoris and plants sci-hub.setandfonline.comsmujo.idresearchgate.net. In some cases, codon optimization is used in conjunction with other strategies like fusion tags and signal peptides to maximize expression and solubility animbiosci.orgnih.govresearchgate.netresearchgate.net.
Applications in Research Models for Disease Resistance
Transgenic Plant Research for Pathogen Resistance
Genetic engineering of plants with antimicrobial peptide genes, including Cecropin-B, has been investigated as a strategy to develop resistance against bacterial and fungal diseases that cause significant yield losses in crops. nih.govjircas.go.jp
Engineering Resistance to Bacterial Diseases in Crops (e.g., Rice, Tomato, Tobacco)
Studies have explored the expression of this compound in various crops to enhance resistance to bacterial pathogens. Transgenic rice plants expressing the cecropin (B1577577) B gene from Bombyx mori have shown enhanced resistance to bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. researchgate.netnih.gov The development of lesions was significantly confined in the infected leaves of these transgenic lines compared to control plants. researchgate.netnih.gov
In tomato, the expression of a synthesized gene encoding cationic peptide this compound in transgenic plants has demonstrated significant resistance to bacterial wilt caused by Ralstonia solanacearum and bacterial spot caused by Xanthomonas campestris pv. vesicatoria. nih.govasm.orgcas.cz In vivo studies showed improved resistance to these bacterial diseases in transgenic tomato plants. nih.govasm.org
However, research in tobacco has yielded variable and sometimes contradictory results regarding disease resistance when expressing this compound. researchgate.netcsic.esnih.gov While Pseudomonas solanacearum and P. syringae pv. tabaci are highly susceptible to this compound in vitro, transgenic tobacco plants expressing cecropin B genes have not consistently shown resistance to bacterial infections. nih.govoup.com
Challenges and Variable Results in Plant Resistance Engineering
Despite promising in vitro activity and some successes in specific plant species, the expression of this compound in transgenic plants has faced challenges, leading to variable and sometimes contradictory results. researchgate.netcsic.es A major impediment to the effective utilization of this compound in developing bacterial resistance in transgenic plants is the short persistence of the peptide in plant tissues due to post-translational degradation by host proteases present in the intercellular space. researchgate.netcsic.esnih.govcabidigitallibrary.org This degradation can occur rapidly, with reported half-lives ranging from minutes to hours depending on the plant species. cabidigitallibrary.org
The susceptibility of this compound peptides to degradation by endogenous proteases varies among different plant species. csic.es This variability, along with differences in transgene constructs, their effectiveness in specific host-pathogen systems, and the methods used to determine host resistance, likely contributes to the inconsistent results observed in transgenic plant resistance engineering. cabidigitallibrary.org In some cases, peptides effective in vitro lose their antimicrobial activity in planta, possibly due to degradation or other factors within the plant environment. researchgate.net
Inhibitory Effects on Fungal Plant Pathogens
Beyond its well-established antibacterial activity, this compound and its derivatives have also shown inhibitory effects on fungal plant pathogens. Insect cecropins have been shown to inhibit the growth of bacterial and fungal phytopathogens. researchgate.net Studies have demonstrated the inhibitory effect of cecropin B peptides on the germination of conidia from several plant-pathogenic fungi. apsnet.org At low micromolar concentrations, cecropin peptides can inhibit fungal growth, and morphological effects such as abnormal hyphal branching or highly septated hyphae have been observed. apsnet.org While higher concentrations may be needed to inhibit fungal growth compared to bacteria, this compound has shown inhibitory activity against certain fungal species in vitro. nih.gov
Transgenic Animal Research for Microbial Disease Control
The potential of this compound to combat microbial infections has also been explored in transgenic animal research, particularly in enhancing disease resistance in aquatic species and controlling mastitis in dairy animals in experimental settings.
Enhanced Disease Resistance in Aquatic Species (e.g., Fish)
Transgenic approaches involving the transfer of antimicrobial peptide genes like cecropin have been investigated as an alternative strategy for enhancing disease resistance in fish. oup.com Cecropins are generally more effective against Gram-negative bacteria, which are significant pathogens in aquaculture. oup.com
Generation of F1 this compound-transgenic Channel Catfish (Ictalurus punctatus) has shown enhanced resistance to Flavobacterium columnare and Edwardsiella ictaluri compared to non-transgenic controls. oup.com In an epizootic of Flavobacterium columnare, the survival rate of transgenic individuals containing the preprocecropin B construct was significantly higher than that of non-transgenic controls. researchgate.net Transgenic medaka (Oryzias latipes) carrying cecropin transgenes have also acquired elevated resistance to bacterial infection when challenged with pathogens like Pseudomonas fluorescens and Vibrio anguillarum. researchgate.net
However, some studies have indicated that fish bacterial pathogens can develop inducible resistance to this compound through reversible adaptation, which may involve changes in their outer surfaces. nih.govnih.gov
Inhibition of Mastitis in Dairy Animals in Experimental Settings
Mastitis, an inflammation of the mammary gland often caused by bacterial infection, is a major concern in dairy animals. Research has explored the potential of this compound to inhibit mastitis-causing bacteria in experimental settings.
In an in vivo experiment, this compound was injected into dairy goat mammary glands, and it was found to inhibit mastitis caused by Staphylococcus aureus. frontiersin.orgnih.govtandfonline.com Transgenic this compound could be expressed in dairy goat mammary epithelial cells and the mammary gland, demonstrating antibacterial activity against Staphylococcus aureus. nih.govtandfonline.com This suggests a potential for using transgenic approaches to confer resistance to mastitis in dairy animals, although this research is primarily in experimental stages. oup.com
In vitro and in vivo Studies in Insect Pest Management
Cecropin B, a prominent antimicrobial peptide (AMP) originally identified in insects, plays a significant role in the innate immune system of these organisms, offering defense against various pathogens, including entomopathogens. Its potential applications in insect pest management, particularly in the development of biopesticides, have been a subject of considerable research.
Role in Insect Innate Immunity against Entomopathogens
Insects possess a robust innate immune system that includes the production of AMPs like cecropins to combat invading microorganisms. Cecropin B is a natural linear cationic α-helical AMP that exhibits broad-spectrum antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and fungal phytopathogens. lifescienceproduction.co.uknovoprolabs.com It functions by disrupting the integrity of microbial membranes. lifescienceproduction.co.uknovoprolabs.com
Studies have investigated the role of cecropin B in the immune response of various insect species against entomopathogens. For instance, research on the velvetbean caterpillar, Anticarsia gemmatalis, identified a cecropin B-like peptide (AgCecropB) that demonstrated the capability to inhibit the growth of Bacillus thuringiensis (Bt) in vitro. scielo.brnih.gov This suggests that the production of such peptides is likely part of the humoral immune system activated after bacterial challenge, potentially contributing to resistance mechanisms against biological control agents like Bt. scielo.br
Another study focusing on Mythimna separata, a significant agricultural pest, revealed that its cecropin B (MscecropinB) is crucial for survival against infections by Beauveria bassiana (a fungus) and Bacillus thuringiensis. cambridge.org Expression of MscecropinB was found to be upregulated following infection with these entomopathogens, and silencing the gene increased the insect's sensitivity and mortality when exposed to the pathogens. cambridge.org This highlights the protective function of cecropin B in insect defense against both bacterial and fungal entomopathogens.
Entomopathogenic nematodes (EPNs), which form mutualistic relationships with Gram-negative bacteria to kill insects, can also interact with the insect immune system. Some studies suggest that certain EPNs can suppress the production of AMPs like cecropin in their insect hosts as a strategy to overcome the host immune response. cabidigitallibrary.org Conversely, some Xenorhabdus strains, bacteria associated with EPNs, have shown different susceptibilities to synthesized cecropin B, indicating potential variations in how pathogens interact with or resist this component of insect immunity. ifremer.fr
The mechanism of action of cecropins generally involves associating with the bacterial membrane, with the helical domains interacting with the lipid bilayer. mdpi.com At certain concentrations, they can form channels or pores that disrupt cellular electrolyte balance, leading to microbial death. mdpi.com Cecropin B has been shown to disrupt the bacterial outer membrane, and the cytoplasmic membranes of Gram-positive organisms may exhibit higher resistance to the peptide. nih.gov
Implications for Developing Biopesticides
The potent antimicrobial activity of cecropin B against a range of insect pathogens makes it a promising candidate for the development of novel biopesticides. The concept involves utilizing or enhancing the natural defense mechanisms of insects to control pest populations.
One approach explored is the transgenic expression of cecropin B in plants to confer resistance against insect pests and the plant pathogens they might vector. Transgenic expression of cecropin B from Bombyx mori in rice, for example, resulted in enhanced resistance to bacterial blight caused by Xanthomonas oryzae pv. oryzae. researchgate.net While some studies on transgenic expression in plants have shown variable or contradictory results, potentially due to peptide degradation by host proteases, protecting cecropin B from such degradation is considered vital for its effective use in transgenic plants for bacterial resistance. researchgate.netnih.gov
The inherent difficulty for pathogens to develop resistance against the membrane-disrupting mechanism of cecropin-like peptides in planta is considered an advantage. nih.gov Cecropin B has demonstrated strong activity against Gram-negative bacteria, including important plant pathogens like Xanthomonas campestris pv. vesicatoria. nih.gov
Furthermore, the study on Mythimna separata suggests a potential avenue for developing "green" pesticides that aim to inhibit the synthesis of AMPs like cecropin B in pests, thereby increasing their susceptibility to biological control agents such as Beauveria bassiana or Bacillus thuringiensis. cambridge.org This represents an indirect strategy where understanding and manipulating the insect's immune response can be used for pest management.
The development of synthetic peptides based on the structure of natural AMPs like cecropin B is also being explored to create analogues with improved biological properties for use as biopesticides. researchgate.net These synthetic peptides can be designed to have strong bactericidal activity against important plant pathogenic bacteria, along with favorable characteristics like biodegradability and low toxicity. researchgate.net
While direct application of insect-derived AMPs to food has not been widely reported due to regulatory considerations, the potential of cecropin B and similar peptides as components of future antimicrobial strategies in agriculture is significant. researchgate.net
Data Table: In vitro Antimicrobial Activity of AgCecropB against Bacterial Strains nih.gov
| Bacterial Strain | Type | Inhibition Percentage (after 20 hours) |
| Bacillus thuringiensis | Gram-positive | ~50% |
| B. kururiensis | Gram-negative | No observed effect |
| E. coli | Gram-negative | No observed effect |
Note: Chloramphenicol showed nearly 90% inhibition for all three bacteria as a positive control. nih.gov
Data Table: Minimal Inhibitory Concentration (MIC) of Cecropin B against Gram-Negative Bacterial Strains nih.gov
| Bacterial Strain | Type | MIC (μg/ml) |
| Bordetella bronchiseptica | Gram-negative | 0.5 |
| Haemophilus parasuis | Gram-negative | 2 |
| Other Gram-negative strains | Gram-negative | 0.5 - 16 |
Note: Cecropin B generally showed higher activity against Gram-negative bacteria compared to Gram-positive strains in this study. nih.gov
Data Table: S50 values of Cecropin B against Tomato Pathogens nih.gov
| Pathogen | Type | S50 (μg/ml) |
| Ralstonia solanacearum | Bacterium | 529.6 |
| Xanthomonas campestris pv. vesicatoria | Bacterium | 0.29 |
Note: S50 represents the peptide concentration causing 50% survival of the pathogenic bacterium. nih.gov
Microbial Resistance Mechanisms to Cecropin B
Bacterial Adaptive Responses to Cecropin-B Exposure
Bacteria can exhibit adaptive responses upon exposure to this compound, leading to decreased susceptibility. This can involve modifications to the cell membrane and altered regulation of genes.
Alterations in Cell Membrane Morphology and Charge
One significant adaptive response is the alteration of the bacterial cell membrane. This compound, being cationic, primarily interacts with the anionic bacterial membrane. karger.comnih.gov Changes in membrane morphology and charge can reduce the effectiveness of this interaction. Studies on Haemophilus parasuis have shown that this compound resistant strains exhibit smoother outer cell membrane margins compared to susceptible strains. karger.comnih.gov Similar ultrastructural changes, including a rugose membrane shape and loss of flagella, have been observed in fish bacterial pathogens like Vibrio anguillarum, Vibrio vulnificus, and Yersinia ruckeri upon exposure to this compound. asm.orgresearchgate.net These modifications can be reversible, with the membrane returning to its original state after removal of this compound. asm.org Changes in the outer membrane structure are considered a significant factor in resistance to cationic antimicrobial peptides. researchgate.netnih.gov
Upregulation/Downregulation of Resistance Genes
Exposure to this compound can trigger changes in bacterial gene expression, leading to the upregulation or downregulation of genes involved in resistance mechanisms. In Haemophilus parasuis, resistance to this compound was associated with significant alterations in the expression of numerous genes. karger.comnih.gov Microarray analysis revealed both upregulated and downregulated genes covering various functional categories, including those involved in cell wall/membrane/envelope biogenesis and inorganic ion transport. karger.comnih.gov For instance, a study on Enterobacter cloacae identified that the PhoPQ two-component system and the Rcs-mediated membrane stress response contribute to this compound resistance, implying altered gene expression regulated by these systems. nih.govplos.org
Molecular Mechanisms of Resistance Development
Beyond general adaptive responses, specific molecular mechanisms contribute to the development of this compound resistance. These include the action of efflux pumps, protease production, and biofilm formation.
Efflux Pump Systems
Efflux pumps are bacterial transporters that can actively pump antimicrobial compounds, including antimicrobial peptides, out of the cell, thereby reducing their intracellular concentration and effectiveness. oup.commdpi.com While specific data on this compound and efflux pumps is less extensive than for other AMPs, efflux pump systems are recognized as a general mechanism of AMP resistance in Gram-negative bacteria. researchgate.netoup.com Some studies suggest the involvement of efflux pumps in resistance to antimicrobial peptides in bacteria, which could potentially include resistance to this compound. researchgate.netoup.com For example, the RosAB efflux pump in Yersinia enterocolitica has been shown to confer resistance against several AMPs, including cecropin (B1577577) P1, suggesting a potential role for similar systems in resistance to other cecropins like this compound. oup.com Research on multidrug-resistant Klebsiella pneumoniae isolates treated with encapsulated recombinant this compound showed downregulation of genes encoding efflux pumps (ArcrB, TolC, mtdK), indicating their potential involvement in resistance, though the context is with encapsulated peptide. researchgate.net
Protease Production and Degradation
Bacteria can produce proteases that degrade antimicrobial peptides, rendering them inactive. nih.govmdpi.comimrpress.com This is a direct mechanism of resistance where the peptide is enzymatically broken down before it can exert its effect. While natural L-form this compound can be susceptible to proteolytic degradation by bacterial enzymes, modified versions, such as D-enantiomers, have been engineered to resist such degradation while retaining antimicrobial activity. mdpi.comoup.comnih.govusda.gov The production of proteases like OmpT in Enterobacter cloacae has been shown to contribute to the proteolytic cleavage of this compound and thus to resistance. nih.gov
Biofilm Formation
Biofilm formation is a community-based resistance strategy where bacteria embed themselves in a protective matrix, which can reduce the penetration and activity of antimicrobial agents, including peptides. researchgate.net Biofilms provide a physical barrier and can also harbor bacteria with altered physiological states that are less susceptible to antimicrobials. nih.gov While this compound has shown activity against bacterial biofilms, including inhibiting their formation and promoting their degradation in species like Pseudomonas aeruginosa, bacteria within established biofilms can exhibit increased resistance compared to planktonic cells. mdpi.comresearchgate.net Studies investigating this compound resistance in Haemophilus parasuis noted that genes related to biofilm formation were significantly altered in resistant strains, with some being upregulated and others downregulated, suggesting a complex relationship between biofilm formation and this compound resistance. karger.com
Heteroresistance and Inoculum-Dependent Survival
Microbial resistance to antimicrobial peptides (AMPs) like this compound is a significant concern in the effort to combat rising antibiotic resistance. While outright resistance involves stable genetic alterations, bacteria can also exhibit more transient forms of resistance, such as heteroresistance and inoculum-dependent survival. Studies investigating the interaction between this compound and opportunistic pathogens like Enterobacter cloacae have shed light on these complex mechanisms. nih.govnih.govplos.org
Research using Enterobacter cloacae as a model organism has demonstrated inoculum-dependent killing by this compound. nih.govnih.govplos.org This phenomenon is characterized by a higher survival rate of bacterial cells at high inoculum densities compared to lower densities when exposed to the same concentration of this compound, typically at supra-MIC (Minimum Inhibitory Concentration) levels. nih.govnih.govresearchgate.net Although there is an initial period of cell death even at high inoculum, a subpopulation eventually exhibits renewed growth. nih.gov
Single-cell analysis has been instrumental in uncovering the basis for this inoculum effect, revealing initial heteroresistance within the E. cloacae population. nih.govnih.govplos.orgplos.orgresearchgate.netbiorxiv.org Heteroresistance refers to the presence of a subpopulation of cells within a genetically identical bacterial culture that can tolerate and grow in antimicrobial concentrations significantly higher than the MIC for the majority of the population. nih.govplos.orgresearchgate.netbiorxiv.org Unlike stable resistance, heteroresistance is often a transient state, potentially resulting from temporary fluctuations in gene expression or unstable genetic changes. researchgate.net
Detailed research findings have identified specific genetic factors that collectively contribute to this heteroresistance and inoculum-dependent survival in E. cloacae exposed to this compound. Three key mechanisms have been implicated:
The PhoPQ two-component system: This system plays a partial role in contributing to this compound resistance. nih.govnih.gov
OmpT-mediated proteolytic cleavage: The outer membrane protease OmpT contributes to resistance by cleaving this compound, thereby reducing its effective concentration. nih.govnih.govplos.orgbiorxiv.org Studies have shown that OmpT contributes to heteroresistance via this proteolytic activity. nih.gov
Rcs-mediated membrane stress response: The Rcs phosphorelay system, involved in responding to cell envelope stress, also partially contributes to AMP resistance. nih.govnih.gov
These three factors—PhoPQ, OmpT, and Rcs signaling—are collectively required for the observed resistance to this compound in E. cloacae. nih.govnih.gov This suggests that multiple, independent mechanisms converge to promote the survival of a subpopulation, leading to the inoculum effect and dynamic survival phenotype. nih.govnih.govplos.orgbiorxiv.orgsciety.org
Advanced Research Methodologies for Cecropin B Studies
Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence Spectroscopy)
Spectroscopic methods, particularly Circular Dichroism (CD) and Fluorescence Spectroscopy, are fundamental for studying the structural characteristics and membrane interactions of Cecropin-B. CD spectroscopy is widely used to determine the secondary structure of peptides like this compound in various environments, such as aqueous solutions and membrane-mimetic conditions (e.g., in the presence of SDS or TFE) scielo.brmdpi.comnih.govnih.govnih.gov. These studies consistently show that while this compound is largely unstructured (random coil) in aqueous solutions, it adopts an α-helical conformation upon interacting with membrane-like environments scielo.brmdpi.comnih.govnih.gov. This conformational change is considered crucial for its membrane-disrupting activity scielo.brmdpi.com.
Fluorescence spectroscopy, particularly utilizing the intrinsic fluorescence of tryptophan residues within the peptide sequence, provides insights into the peptide's interaction with membranes and its environment scielo.brnih.govrsc.orgacs.org. Changes in tryptophan fluorescence spectra (e.g., shifts in emission maximum or intensity) can indicate the peptide's insertion into or binding to lipid bilayers or micelles scielo.brrsc.org. For instance, a blue shift in the fluorescence peak suggests that the tryptophan residue is moving into a less polar, more hydrophobic environment, such as the interior of a membrane scielo.brrsc.org. Kinetic studies using stopped-flow fluorescence measurements can reveal the dynamics and transitional steps involved in this compound's interaction with liposomes nih.gov.
Research findings using CD and fluorescence spectroscopy highlight the importance of the membrane environment in inducing the active α-helical structure of this compound. Studies on a Cecropin (B1577577) B-like peptide (AgCecropB) showed that in the presence of SDS, the peptide gained structural helical content, and the tryptophan residue became less exposed to the solvent, likely due to interaction with SDS micelles scielo.br.
Electron Microscopy (SEM, TEM) for Ultrastructural Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphological changes induced by this compound on bacterial cells and membranes at a high resolution karger.comoup.comnih.gov. These techniques provide direct visual evidence of the peptide's impact on cellular ultrastructure.
Studies using SEM have revealed significant alterations to the surface of bacterial cells treated with this compound, such as the formation of blisters, dents, and protrusions nih.gov. TEM has been used to examine the effects of this compound on bacterial cell membranes, showing that the membranes of resistant strains appeared smoother compared to susceptible strains karger.com. Electron microscopy, in conjunction with other methods, has helped demonstrate that this compound can disrupt the bacterial outer membrane oup.com. Visual evidence from electron micrographs supports the understanding of how this compound interacts with and damages bacterial cellular structures.
Genetic Engineering and Molecular Cloning Techniques (e.g., PCR, RNAi)
Genetic engineering and molecular cloning techniques are essential for producing recombinant this compound and its variants, as well as for studying the genes encoding these peptides scielo.brnih.govnih.govresearchgate.net. Techniques like Polymerase Chain Reaction (PCR) are used for amplifying this compound genes, and molecular cloning allows for inserting these genes into expression vectors for production in host organisms such as Escherichia coli or Pichia pastoris scielo.brnih.govnih.govresearchgate.net.
Recombinant expression systems enable the production of sufficient quantities of purified this compound for detailed biochemical and functional studies scielo.brnih.govnih.govresearchgate.net. For example, a Cecropin B-like peptide from Anticarsia gemmatalis was cloned into a bacterial plasmid vector (pET-M30-MBP) and expressed in E. coli BL21(DE3) scielo.brnih.govresearchgate.net. This recombinant peptide was then purified and used for structural and antimicrobial analyses scielo.brnih.govresearchgate.net.
RNA interference (RNAi) or gene knockout techniques, while not explicitly detailed for this compound in the provided snippets, are standard molecular biology tools that could be applied to study the role of endogenous this compound genes in the immune response of organisms where it is naturally found. Transcriptional profiling often involves techniques like quantitative PCR (qPCR) to validate gene expression changes observed in microarray studies karger.comnih.govnih.gov.
Microarray and Transcriptional Profiling for Gene Expression Analysis
Microarray technology and transcriptional profiling are powerful tools for investigating the global gene expression changes in organisms or cells in response to this compound exposure or in organisms engineered to express this compound karger.comnih.govmdpi.comd-nb.infomalariaworld.org. These methods allow researchers to identify genes that are upregulated or downregulated, providing insights into the cellular pathways affected by this compound or the mechanisms of resistance to the peptide.
Studies using microarrays have analyzed the transcriptional profiles of bacteria developing resistance to this compound. For instance, microarray analysis of Haemophilus parasuis strains resistant to this compound revealed significant changes in the expression of hundreds of genes, many of which were associated with inorganic ion transport, amino acid transport, and metabolism karger.comnih.gov. In transgenic organisms expressing this compound, microarray analysis can identify changes in host immune-related genes, suggesting immunomodulatory roles for the peptide d-nb.info. Transcriptional profiling has also been used to study the expression dynamics of Cecropin genes in different developmental stages and in response to bacterial stimulation malariaworld.org.
Detailed research findings from microarray studies can be presented in tables showing differentially expressed genes and their functional classifications. For example, in one study on H. parasuis resistant to this compound, 511 genes were identified as significantly different in expression in one resistant strain compared to the control karger.comnih.gov.
Minimal Inhibitory Concentration (MIC) Assays and Growth Inhibition Assays
Minimal Inhibitory Concentration (MIC) assays and growth inhibition assays are standard and crucial methods for quantifying the antimicrobial potency of this compound against various microorganisms mdpi.comoup.comnih.govnih.govsigmaaldrich.comasm.org. The MIC is defined as the lowest concentration of the peptide that inhibits visible growth of a microorganism mdpi.comnih.govspandidos-publications.com.
These assays typically involve exposing bacterial or fungal cultures to a range of this compound concentrations in liquid broth or on agar (B569324) plates and observing the extent of growth inhibition mdpi.comoup.comnih.govnih.govasm.orgspandidos-publications.com. Broth microdilution is a common format for MIC assays, often performed in 96-well plates oup.comnih.govnih.govspandidos-publications.com. Growth inhibition can also be measured spectrophotometrically by monitoring the optical density of cultures over time nih.govnih.gov.
MIC assays have demonstrated that this compound is generally more active against Gram-negative bacteria than Gram-positive bacteria mdpi.comoup.com. However, its activity can vary depending on the specific bacterial strain mdpi.comoup.com. Studies have also used MIC assays to evaluate the activity of synthetic this compound variants or this compound expressed in transgenic organisms mdpi.comasm.org. For example, the effectiveness of synthetic this compound against plant pathogens like Ralstonia solanacearum and Xanthomonas campestris pv. vesicatoria has been determined using liquid growth inhibition assays asm.org.
Here is an example of how MIC data might be presented:
| Microorganism | This compound MIC (µg/mL) | Source |
| Escherichia coli | 2-8 | mdpi.comnih.gov |
| Pseudomonas aeruginosa | 8-32 | mdpi.comoup.com |
| Bacillus thuringiensis | ~9 | scielo.brnih.gov |
| Staphylococcus aureus | >66.7 | oup.com |
| Klebsiella pneumoniae (MDR) | Varied | nih.gov |
Note: MIC values can vary depending on the specific assay conditions, bacterial strain, and source of this compound.
High-Resolution Mass Spectrometry for Peptide Characterization
High-resolution mass spectrometry (HRMS), including techniques like LC-MS/MS, is crucial for the accurate characterization and verification of synthesized or recombinant this compound peptides scielo.brmdpi.comnih.govresearchgate.netnih.goveje.cz. Mass spectrometry provides precise information about the molecular mass of the peptide, confirming its identity and purity scielo.brmdpi.comnih.govresearchgate.netnih.gov.
Following chemical synthesis or recombinant expression and purification, mass spectrometry is used to verify that the correct peptide with the expected molecular weight has been obtained scielo.brmdpi.comnih.govresearchgate.netnih.gov. This is a critical step in quality control for peptide production for research purposes. For instance, HRMS was used to confirm the molecular mass (4.6 kDa) of a recombinant Cecropin B-like peptide expressed in E. coli scielo.brnih.govresearchgate.net. LC-MS/MS can also be used for sequencing peptides, providing detailed amino acid sequence information scielo.breje.cz.
Biosensor and Membrane Interaction Studies (e.g., Liposome (B1194612) Assays)
Biosensor technology and membrane interaction studies, particularly using liposome assays, are vital for understanding how this compound interacts with lipid bilayers, which mimic biological membranes nih.govhkust.edu.hknthu.edu.twresearchgate.net. These methods help to elucidate the mechanisms by which this compound disrupts membranes.
Biosensor measurements, such as those using immobilized lipid bilayers on a sensor chip, can measure the real-time binding and interaction of this compound with membranes of different lipid compositions nih.govhkust.edu.hknthu.edu.tw. These studies can quantify binding affinity and reveal the kinetics of the interaction nih.govhkust.edu.hk.
Liposome assays often involve using liposomes encapsulating a fluorescent dye or other marker nih.govhkust.edu.hknthu.edu.tw. When this compound interacts with and permeabilizes the liposomes, the encapsulated marker is released, and this release can be monitored spectroscopically nih.govhkust.edu.hknthu.edu.tw. Dye leakage studies provide insights into the peptide's ability to form pores or otherwise disrupt membrane integrity nih.govhkust.edu.hknthu.edu.tw. Studies using liposomes with varying lipid compositions (e.g., different ratios of anionic to zwitterionic lipids) can help determine the influence of membrane properties on this compound activity and interaction nih.govhkust.edu.hknthu.edu.twresearchgate.net. Research has shown that this compound can induce different permeabilization pathways, such as multimeric pore formation or gross membrane destabilization, depending on the peptide variant and lipid composition hkust.edu.hk.
| Method | Information Gained | Relevant Studies |
| Biosensor binding measurements | Real-time binding affinity and kinetics | nih.govhkust.edu.hknthu.edu.tw |
| Encapsulated dye leakage studies | Membrane permeabilization and disruption | nih.govhkust.edu.hknthu.edu.tw |
| CD spectroscopy with liposomes/micelles | Conformational changes upon membrane interaction | scielo.brmdpi.comnih.govnih.gov |
| Fluorescence spectroscopy | Peptide insertion/location in membranes | scielo.brnih.govrsc.org |
Future Directions and Research Perspectives
Elucidating Complex Mechanisms of Action in Diverse Biological Contexts
While the membranolytic activity of Cecropin-B is well-established, a deeper understanding of its precise mechanisms across a variety of microorganisms and in different biological environments is crucial. Research indicates that Cecropins associate with bacterial membranes, potentially forming pores or disrupting the lipid bilayer through a "carpet-like" mechanism, depending on concentration. mdpi.com Further studies are needed to fully elucidate how this compound interacts with the diverse membrane compositions of various Gram-negative and Gram-positive bacteria, as well as fungi and parasites. nih.govmdpi.comfrontiersin.orgfrontiersin.org
Beyond direct antimicrobial effects, this compound and its analogs have shown potential immunomodulatory and anti-inflammatory properties. frontiersin.orgfrontiersin.orgnih.gov Future research should aim to unravel the complex signaling pathways and cellular interactions involved in these effects in diverse host contexts, including mammalian systems. frontiersin.org Understanding how this compound influences host immune responses could pave the way for its use in treating infections where inflammation is a significant factor. Studies exploring its effects on specific immune cell lineages, such as neutrophils and macrophages, and its role in modulating cytokine repertoires are vital. frontiersin.org
Development of Novel this compound Mimetics and Delivery Systems
The therapeutic application of natural peptides like this compound can be limited by factors such as susceptibility to protease degradation, potential toxicity at high concentrations, and poor bioavailability. nih.govnih.gov The development of novel this compound mimetics and advanced delivery systems is a critical area of future research. nih.gov
Designing peptidomimetics – synthetic compounds that mimic the structure and function of this compound but with improved properties – could enhance stability, reduce immunogenicity, and potentially broaden the spectrum of activity. uit.no Research into structural modifications that improve expression and stability for large-scale production is ongoing. aimspress.com
Furthermore, innovative delivery systems, such as nanoparticles and liposomal formulations, are being explored to enhance the stability, bioavailability, and targeted delivery of AMPs like this compound. nih.govnih.govmdpi.com These systems could protect the peptide from degradation, reduce off-target effects, and improve penetration into infection sites or specific tissues. nih.govmdpi.com Future studies should focus on optimizing these delivery methods for various routes of administration and different types of infections.
Addressing Challenges in Large-Scale Production and Stability for Broader Application
Translating the promising laboratory results of this compound into commercially accessible treatments requires overcoming significant challenges related to large-scale production and ensuring peptide stability. aimspress.com The synthesis of AMPs, especially those with modifications, can be expensive and requires complex procedures for consistency and purity. aimspress.com
Research is needed to develop cost-effective and efficient methods for large-scale production of both natural and modified this compound. This includes optimizing recombinant expression systems in various hosts, such as bacteria or plants, and refining purification processes. scielo.brnih.govresearchgate.net
Ensuring the stability of this compound under various storage conditions and in biological environments is also paramount. Studies exploring formulations and modifications that enhance stability against temperature, pH, and enzymatic degradation are crucial for its practical application. researchgate.net
Exploring Synergistic Effects with Other Antimicrobial Agents
Investigating the synergistic effects of this compound in combination with conventional antibiotics or other antimicrobial agents presents a promising avenue for future research. Combining agents with different mechanisms of action can enhance efficacy, potentially lower the required dosage of each compound, and help mitigate the development of resistance. nih.govmdpi.comasm.org
Studies have shown that some AMPs can act synergistically with antibiotics, increasing their effectiveness against various bacterial species, including multidrug-resistant strains. mdpi.comasm.orgoup.com Future research should systematically evaluate the synergistic potential of this compound with a range of antibiotics against different pathogens, both in vitro and in vivo. mdpi.comasm.orgoup.com Understanding the mechanisms behind these synergistic interactions, such as improved membrane permeability facilitating antibiotic uptake, is also important. asm.org
Long-Term Studies on Resistance Development and Mitigation Strategies
While AMPs are generally considered less prone to resistance development compared to conventional antibiotics due to their membrane-targeting mechanisms, the potential for microorganisms to evolve resistance over time cannot be ignored. aimspress.comnih.gov Long-term studies are essential to monitor the development of resistance to this compound and to devise effective mitigation strategies. nih.govfrontiersin.org
Q & A
Q. What computational approaches predict this compound’s interactions with novel bacterial targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to lipid II or outer membrane proteins. Machine learning models (e.g., AMPscanner) predict activity against resistant strains using sequence-based features .
Key Considerations for Experimental Design
- Sample Size Calculation : Use power analysis (α=0.05, β=0.2) to determine cohort sizes. For pilot studies, justify sample sizes based on feasibility (e.g., 6–12 replicates per group) .
- Data Contradiction Resolution : Replicate experiments across independent labs, share raw data (e.g., via Zenodo), and apply CONSORT or ARRIVE guidelines for reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
